molecular formula C25H26N2O3S B341822 3-(4-benzylpiperidin-1-yl)sulfonyl-N-phenylbenzamide

3-(4-benzylpiperidin-1-yl)sulfonyl-N-phenylbenzamide

Katalognummer: B341822
Molekulargewicht: 434.6 g/mol
InChI-Schlüssel: NRQTYVOOHSEEAQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-benzylpiperidin-1-yl)sulfonyl-N-phenylbenzamide is a complex organic compound with the molecular formula C25H26N2O3S It is characterized by the presence of a benzylpiperidine moiety linked to a sulfonyl group, which is further connected to a phenylbenzamide structure

Eigenschaften

Molekularformel

C25H26N2O3S

Molekulargewicht

434.6 g/mol

IUPAC-Name

3-(4-benzylpiperidin-1-yl)sulfonyl-N-phenylbenzamide

InChI

InChI=1S/C25H26N2O3S/c28-25(26-23-11-5-2-6-12-23)22-10-7-13-24(19-22)31(29,30)27-16-14-21(15-17-27)18-20-8-3-1-4-9-20/h1-13,19,21H,14-18H2,(H,26,28)

InChI-Schlüssel

NRQTYVOOHSEEAQ-UHFFFAOYSA-N

SMILES

C1CN(CCC1CC2=CC=CC=C2)S(=O)(=O)C3=CC=CC(=C3)C(=O)NC4=CC=CC=C4

Kanonische SMILES

C1CN(CCC1CC2=CC=CC=C2)S(=O)(=O)C3=CC=CC(=C3)C(=O)NC4=CC=CC=C4

Herkunft des Produkts

United States

Vorbereitungsmethoden

The synthesis of 3-(4-benzylpiperidin-1-yl)sulfonyl-N-phenylbenzamide typically involves multiple steps. One common synthetic route starts with the preparation of 4-benzylpiperidine, which is then reacted with a sulfonyl chloride to form the sulfonyl derivative. This intermediate is subsequently coupled with N-phenylbenzamide under appropriate conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reactions .

Analyse Chemischer Reaktionen

3-(4-benzylpiperidin-1-yl)sulfonyl-N-phenylbenzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the sulfonyl group to a thiol or sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles such as amines or alcohols.

    Hydrolysis: Under acidic or basic conditions, the amide bond in the compound can be hydrolyzed to yield the corresponding carboxylic acid and amine.

Wissenschaftliche Forschungsanwendungen

3-(4-benzylpiperidin-1-yl)sulfonyl-N-phenylbenzamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-(4-benzylpiperidin-1-yl)sulfonyl-N-phenylbenzamide involves its interaction with specific molecular targets. The piperidine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The sulfonyl group can form hydrogen bonds with target proteins, enhancing binding affinity and specificity. These interactions can influence various signaling pathways, leading to the compound’s observed biological effects .

Vergleich Mit ähnlichen Verbindungen

3-(4-benzylpiperidin-1-yl)sulfonyl-N-phenylbenzamide can be compared with similar compounds such as:

    3-[(4-benzylpiperidin-1-yl)sulfonyl]benzoic acid: This compound shares the benzylpiperidine and sulfonyl groups but differs in the presence of a carboxylic acid instead of an amide.

    N-(4-benzylpiperidin-1-yl)-4-sulfanylbutanamide: Similar in structure, this compound has a sulfanyl group instead of a sulfonyl group, leading to different chemical properties and reactivity.

    1-benzhydryl-sulfonyl-4-(3-benzylpiperidin-1-yl)piperidine: This compound features a benzhydryl group, which can influence its pharmacological profile and applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.